Dimethyl 2,3,5,6-tetrafluoroterephthalate

Catalog No.
S1911861
CAS No.
727-55-9
M.F
C10H6F4O4
M. Wt
266.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 2,3,5,6-tetrafluoroterephthalate

CAS Number

727-55-9

Product Name

Dimethyl 2,3,5,6-tetrafluoroterephthalate

IUPAC Name

dimethyl 2,3,5,6-tetrafluorobenzene-1,4-dicarboxylate

Molecular Formula

C10H6F4O4

Molecular Weight

266.15 g/mol

InChI

InChI=1S/C10H6F4O4/c1-17-9(15)3-5(11)7(13)4(10(16)18-2)8(14)6(3)12/h1-2H3

InChI Key

JCEMPCVTIITKAC-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)C(=O)OC)F)F

Potential Applications based on Chemical Structure:

  • Due to the presence of aromatic rings and ester groups in its structure, Dimethyl 2,3,5,6-tetrafluoroterephthalate might hold potential as a building block in the synthesis of new polymers. These polymers could have unique properties such as thermal stability or specific functionalities depending on the chosen reaction conditions.
  • The fluorine atoms on the aromatic ring can influence the chemical reactivity of the molecule. This could be beneficial for applications in medicinal chemistry or material science.

Availability for Research:

Several chemical suppliers offer Dimethyl 2,3,5,6-tetrafluoroterephthalate for purchase, often labeled for research purposes only [, , ]. This suggests potential research interest in the molecule, but specific applications are not disclosed by the suppliers.

Future Research Directions:

  • Further research is needed to explore the potential of Dimethyl 2,3,5,6-tetrafluoroterephthalate in various scientific fields. This could involve studies on its polymerization behavior, reactivity with other molecules, and potential applications in material science, medicinal chemistry, or other areas.

Dimethyl 2,3,5,6-tetrafluoroterephthalate is a fluorinated aromatic compound characterized by its four fluorine substituents on a terephthalate backbone. Its chemical structure can be represented as follows:

  • Chemical Formula: C10_{10}H6_{6}F4_{4}O4_{4}
  • CAS Number: 727-55-9

This compound is notable for its high reactivity and has applications in various fields, including materials science and organic synthesis. The presence of fluorine atoms enhances its thermal stability and chemical resistance, making it suitable for specialized applications.

Due to its reactive nature. Some key reactions include:

  • Esterification: It can undergo esterification reactions with alcohols to form various esters.
  • Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in substitution reactions.
  • Polymerization: It can participate in polymerization processes to create fluorinated polymers with enhanced properties.

These reactions highlight its versatility as a building block in organic synthesis and materials development .

Several synthesis methods have been developed for Dimethyl 2,3,5,6-tetrafluoroterephthalate:

  • Fluorination of Terephthalic Acid: This method involves the direct fluorination of terephthalic acid using fluorinating agents to introduce fluorine atoms at specific positions.
  • Esterification of Tetrafluoroterephthalic Acid: Tetrafluoroterephthalic acid can be esterified with methanol in the presence of acid catalysts to yield Dimethyl 2,3,5,6-tetrafluoroterephthalate .
  • Optimized Synthesis Protocols: Recent studies have reported optimized conditions that yield high purity and yield of the compound through careful control of reaction parameters .

Dimethyl 2,3,5,6-tetrafluoroterephthalate has several notable applications:

  • Polymer Production: It serves as a monomer in the production of high-performance polymers that exhibit excellent thermal and chemical stability.
  • Chemical Intermediates: It is used as an intermediate in the synthesis of other fluorinated compounds.
  • Coatings and Films: The compound is utilized in creating coatings that require enhanced resistance to solvents and heat.

These applications leverage the unique properties imparted by the fluorine substituents .

Dimethyl 2,3,5,6-tetrafluoroterephthalate shares structural similarities with several other fluorinated compounds. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Tetrafluoroterephthalic AcidC8_8H2_2F4_4O4_4Parent compound for Dimethyl 2,3,5,6-tetrafluoroterephthalate
Dimethyl TerephthalateC10_10H10_10O4_4Non-fluorinated version used in polyester production
Hexafluoroterephthalic AcidC8_8H_F_6O_4More fluorinated variant with different properties

Uniqueness

The uniqueness of Dimethyl 2,3,5,6-tetrafluoroterephthalate lies in its specific arrangement of fluorine atoms and its resultant properties such as enhanced thermal stability and reactivity compared to non-fluorinated analogs. This makes it particularly valuable in specialized applications where such characteristics are essential .

XLogP3

2

Wikipedia

Dimethyl 2,3,5,6-tetrafluoroterephthalate

Dates

Modify: 2023-08-16

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